

Comparative Efficacy of 4-(Benzylxy)-N-5-quinolinylbenzamide Analogs in Preclinical Models

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Compound of Interest

Compound Name: 4-(benzylxy)-N-5-quinolinylbenzamide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of structural analogs of **4-(benzylxy)-N-5-quinolinylbenzamide**. While direct preclinical data for **4-(benzylxy)-N-5-quinolinylbenzamide** is not readily available in the public domain, this guide summarizes the significant findings for closely related compounds, offering insights into the potential therapeutic applications of this chemical scaffold. The data presented herein focuses on analogs evaluated in oncology and infectious disease models.

Executive Summary

The quinoline and benzamide moieties are key pharmacophores in a range of therapeutic agents. Analogs of **4-(benzylxy)-N-5-quinolinylbenzamide** have demonstrated promising preclinical activity, primarily as anticancer and antimycobacterial agents. These compounds leverage distinct mechanisms of action, including microtubule disruption, apoptosis induction, and inhibition of essential bacterial enzymes. This guide presents a side-by-side comparison of the *in vitro* efficacy of these analogs, details the experimental methodologies, and illustrates the key signaling pathways and experimental workflows.

In Vitro Efficacy of Analogs

The following tables summarize the in vitro efficacy of various analogs of **4-(benzyloxy)-N-5-quinolinylbenzamide** against cancer cell lines and *Mycobacterium tuberculosis*.

Table 1: Anticancer Activity of 4-Benzylquinolin-2(1H)-one Derivatives[[1](#)]

Compound	Cell Line	IC ₅₀ (µM)
7e	HL-60	< 1
Hep3B		< 1
H460		< 1
COLO 205		< 1
8e	HL-60	< 1
Hep3B		< 1
H460		< 1
COLO 205		< 1
9b	HL-60	< 1
Hep3B		< 1
H460		< 1
COLO 205		< 1
9c	HL-60	< 1
Hep3B		< 1
H460		< 1
COLO 205		< 1
9e	HL-60	< 1
Hep3B		< 1
H460		< 1
COLO 205		< 1
10c	HL-60	< 1
Hep3B		< 1
H460		< 1

COLO 205	< 1	
10e	HL-60	< 1
Hep3B	< 1	
H460	< 1	
COLO 205	< 1	
11c	HL-60	< 1
Hep3B	< 1	
H460	< 1	
COLO 205	< 1	
11e	HL-60	0.014
Hep3B	0.025	
H460	0.031	
COLO 205	0.040	
Detroit 551 (Normal Cells)	> 50	

Table 2: Antimycobacterial Activity of N-(4-(benzyloxy)benzyl)-4-aminoquinolines

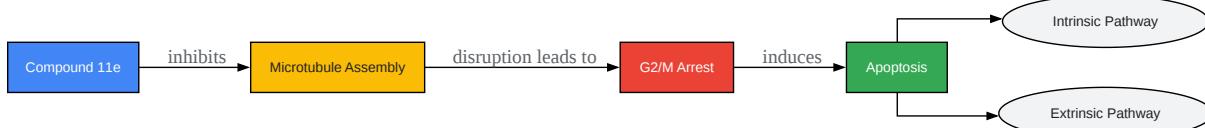
Compound	M. tuberculosis H37Rv MIC (µM)
9n	2.7
9o	2.8
Isoniazid (Control)	2.3

Table 3: Antiproliferative Activity of N-Alkyl 3-(3-Benzylbenzyl) Propanamides[2]

Compound	PC-3 IC ₅₀ (µM)	HeLa IC ₅₀ (µM)	HCT-116 IC ₅₀ (µM)	MCF-7 IC ₅₀ (µM)
6k	12.17 ± 0.9	9.46 ± 0.7	10.88 ± 0.8	6.93 ± 0.4
Doxorubicin (Control)	8.87 ± 0.6	5.57 ± 0.4	5.23 ± 0.3	4.17 ± 0.2

Signaling Pathways and Mechanisms of Action

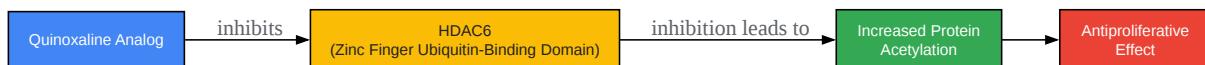
The anticancer activity of the 4-benzyloxyquinolin-2(1H)-one analogs is primarily attributed to the disruption of microtubule polymerization, leading to cell cycle arrest and apoptosis.



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Caption: Anticancer mechanism of Compound 11e.

The antiproliferative N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides have been shown to target Histone Deacetylase 6 (HDAC6).



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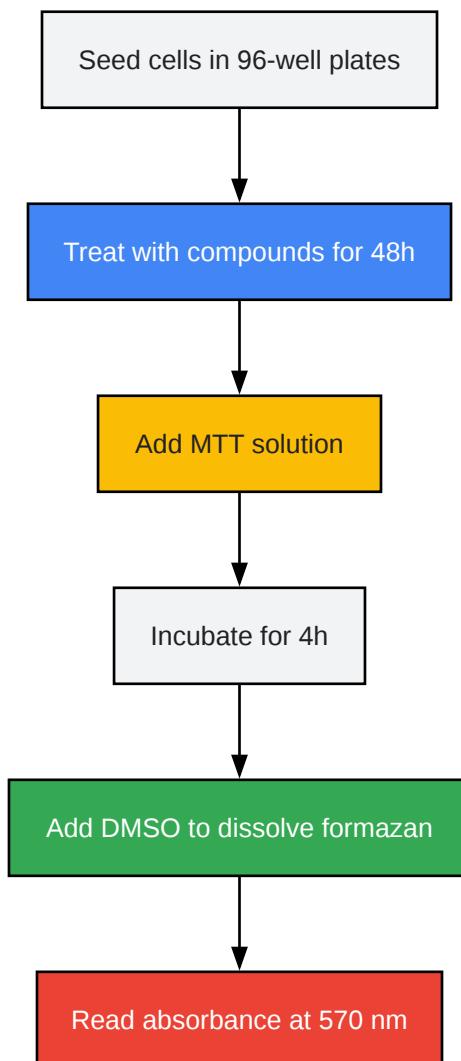
Caption: HDAC6 inhibition by quinoxaline analogs.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

MTT Assay for Antiproliferative Activity[1]

This assay determines the cytotoxic effects of compounds on cancer cell lines.



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Caption: MTT assay experimental workflow.

Protocol:

- Cancer cells were seeded in 96-well plates at a density of 5×10^4 cells/well and incubated for 24 hours.

- The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
- Following treatment, 20 μ L of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for 4 hours.
- The medium was then removed, and 100 μ L of DMSO was added to dissolve the formazan crystals.
- The absorbance was measured at 570 nm using a microplate reader.
- The IC₅₀ values were calculated as the concentration of the compound that caused a 50% reduction in cell viability.

Microplate Alamar Blue Assay (MABA) for Antimycobacterial Activity

This assay is used to determine the minimum inhibitory concentration (MIC) of compounds against *M. tuberculosis*.

Protocol:

- A mid-log phase culture of *M. tuberculosis* H37Rv was diluted to a final inoculum of 5×10^5 CFU/mL.
- The compounds were serially diluted in 7H9 broth in a 96-well plate.
- The bacterial suspension was added to each well. Isoniazid was used as a positive control.
- The plates were incubated at 37°C for 7 days.
- After incubation, Alamar Blue reagent was added to each well, and the plates were incubated for another 24 hours.
- A color change from blue to pink indicated bacterial growth. The MIC was determined as the lowest concentration of the compound that prevented this color change.

Western Blot Analysis for Apoptosis-Related Proteins[1]

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

Protocol:

- COLO 205 cells were treated with compound 11e for 24 hours.
- The cells were harvested and lysed to extract total proteins.
- Protein concentration was determined using a BCA protein assay kit.
- Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane was blocked and then incubated with primary antibodies against active caspase-3, -8, -9, procaspase-3, -8, -9, PARP, Bid, Bcl-xL, and Bcl-2.
- After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody.
- The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The preclinical data for analogs of **4-(benzyloxy)-N-5-quinolinylbenzamide** highlight the therapeutic potential of this chemical scaffold in oncology and infectious diseases. The 4-benzyloxyquinolin-2(1H)-one derivatives, in particular, have demonstrated potent, single-digit nanomolar efficacy against various cancer cell lines with a favorable safety profile against normal cells.^[1] The N-(4-(benzyloxy)benzyl)-4-aminoquinolines have shown promising activity against *M. tuberculosis*, comparable to the first-line drug isoniazid. Furthermore, the N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides have been identified as a new class of HDAC6 inhibitors with antiproliferative effects.^[2]

These findings underscore the importance of the benzyloxy-quinoline/quinoxaline core structure in designing novel therapeutic agents. Further optimization of these lead compounds

could lead to the development of new and effective treatments for cancer and tuberculosis. The experimental protocols and pathway analyses provided in this guide offer a framework for future preclinical evaluation of **4-(benzyloxy)-N-5-quinolinylbenzamide** and its derivatives.

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